![molecular formula C13H14N4O3 B2522656 N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415634-19-2](/img/structure/B2522656.png)
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, also known as HPO or HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPO is a chelating agent that can form coordination complexes with metal ions, making it useful in many chemical reactions.
作用機序
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide works by chelating metal ions, which can have various effects depending on the application. In medicine, this compound inhibits the growth of cancer cells by binding to metal ions that are essential for cell proliferation. In agriculture, this compound can improve plant growth by facilitating the uptake of essential nutrients and preventing the uptake of harmful heavy metal ions.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) that can damage cells. In agriculture, this compound can increase the activity of enzymes involved in nutrient uptake and photosynthesis, leading to improved plant growth.
実験室実験の利点と制限
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for metal ions. However, its use can be limited by its toxicity and potential interactions with other compounds in the experimental system.
将来の方向性
There are several future directions for research on N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, including:
1. Further studies on its anticancer properties and potential use in combination with other cancer treatments.
2. Investigation of its potential use in treating neurodegenerative disorders.
3. Development of new methods for synthesizing this compound and its derivatives.
4. Exploration of its potential use in other fields, such as environmental science and materials science.
5. Studies on its interactions with other compounds and potential side effects.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to chelate metal ions makes it useful in many chemical reactions and has led to extensive research on its properties and applications. Further studies are needed to fully understand its potential and limitations, but it is clear that this compound has the potential to make significant contributions to many scientific fields.
合成法
The synthesis of N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a multi-step process that involves the reaction of 4-pyrazol-1-ylbenzaldehyde with ethylenediamine and subsequent reaction with oxalic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been used as a growth regulator for crops, improving their yield and quality. It has also been studied for its potential use in soil remediation, as it can bind to heavy metal ions and prevent their uptake by plants.
特性
IUPAC Name |
N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-12(19)13(20)15-8-11(18)9-2-4-10(5-3-9)17-7-1-6-16-17/h1-7,11,18H,8H2,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDDXJWGXOQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

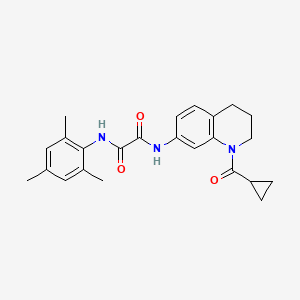
![1-(4-methoxyphenyl)-N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2522578.png)
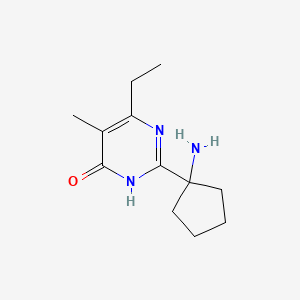
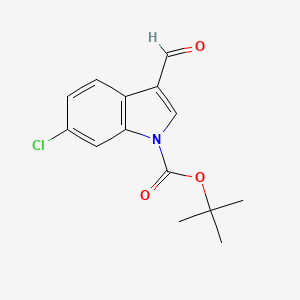
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)
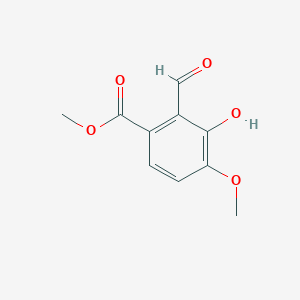
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)

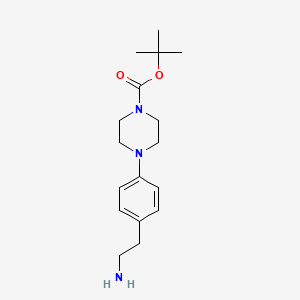
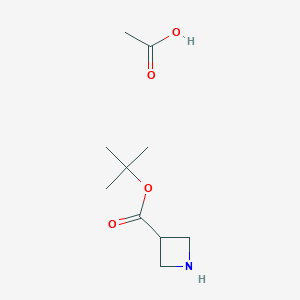
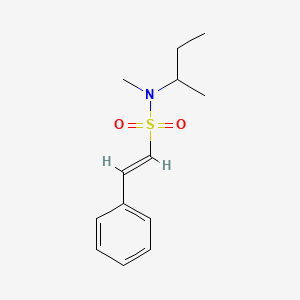
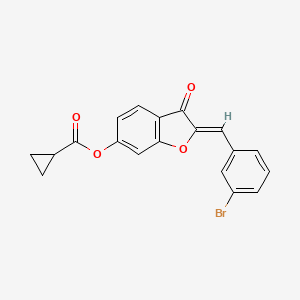

![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)